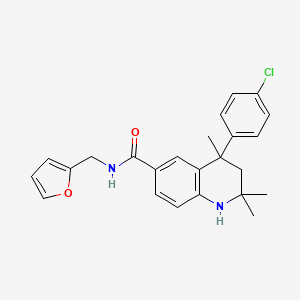![molecular formula C17H18ClN5OS B11031780 2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11031780.png)
2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound exhibits interesting pharmacological properties, making it relevant for various scientific applications.
2-Chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide: is a complex organic molecule with a thiazole core. Its structure combines a thiazole ring, a triazole moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes: One method involves the cyclization of amido-nitriles, as reported by Fang et al.
Reaction Conditions: The reaction tolerates various functional groups, including aryl halides and heterocycles.
Industrial Production: While specific industrial-scale methods are not widely documented, research in this area continues.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Nickel catalysts, amido-nitriles, and other functional groups are involved.
Major Products: The primary products are 2,4-disubstituted NH-imidazoles.
Scientific Research Applications
Pharmaceuticals: Investigate its potential as a drug candidate due to its unique structure.
Agrochemicals: Explore its pesticidal or herbicidal properties.
Materials Science: Consider applications in functional materials, such as sensors or catalysts.
Mechanism of Action
Targets: Investigate molecular targets related to its pharmacological effects.
Pathways: Explore signaling pathways influenced by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other related compounds.
Similar Compounds: While I don’t have specific names, explore other thiazole-based molecules for comparison.
Remember that this compound’s applications extend beyond the traditional, and ongoing research may uncover even more exciting uses
Properties
Molecular Formula |
C17H18ClN5OS |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-chloro-5-(2-methylpropyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H18ClN5OS/c1-11(2)7-14-15(22-17(18)25-14)16(24)21-13-5-3-12(4-6-13)8-23-10-19-9-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,21,24) |
InChI Key |
VRCLVJNLRMOBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B11031704.png)
![N-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide](/img/structure/B11031709.png)

![(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11031721.png)
![2-oxo-N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B11031729.png)
![4-(4-fluorophenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11031748.png)
![4-(3-chlorophenyl)-2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B11031752.png)
![4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11031753.png)
![N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031765.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(pentyloxy)phenyl]guanidine](/img/structure/B11031767.png)
![11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11031769.png)
![methyl (2Z)-{4-oxo-2-[(2E)-2-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11031770.png)
![N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031774.png)
